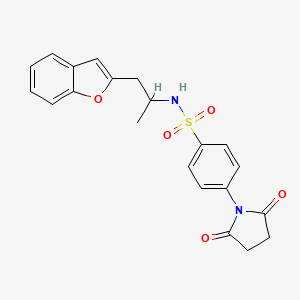
N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide and related compounds involves multiple steps, including the formation of benzenesulfonamide derivatives and the coupling of various chemical fragments. In the context of similar compounds, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, involving structure-activity relationship (SAR) studies and biochemical characterization . Another study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives, which were coupled using N,N-carbonyldiimidazole (CDI) as a reagent, and their structures were confirmed by spectral data . These methods provide a foundation for the synthesis of the compound , suggesting that similar techniques and reagents may be employed.
Molecular Structure Analysis
The molecular structure of this compound would likely involve interactions between the benzofuran moiety and the benzenesulfonamide group. In related research, the docking of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives into the crystal structure of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) indicated potential hydrogen bond interactions with catalytic amino acid residues . This suggests that the benzofuran derivative may also exhibit specific interactions with biological targets, which could be elucidated through similar docking studies.
Chemical Reactions Analysis
The chemical reactions involving benzenesulfonamide derivatives can be complex, as evidenced by the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, which included a rare 1,2-alkynyl migration onto a gold carbenoid . This indicates that the compound may also undergo unique chemical reactions, potentially involving catalysis or migration processes that could be explored in further studies.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can provide insights. For instance, the benzenesulfonamide derivatives synthesized as kynurenine 3-hydroxylase inhibitors and the hybrid anticonvulsants likely have distinct solubility, stability, and reactivity profiles that could inform the properties of the compound . Additionally, the anticonvulsant screening and metabolic stability assessments performed on related compounds could suggest similar evaluations for determining the pharmacokinetic and toxicological properties of the benzofuran derivative.
Scientific Research Applications
Transfer Hydrogenation Catalysts
N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, related to the compound , have been studied for their role as ligands in transfer hydrogenation reactions. These compounds formed complexes that exhibited high catalytic activity in the transfer hydrogenation of various substrates. Notably, the reactions could be conducted under air, without the need for basic additives or halide abstractors, indicating a robust and practical application of these compounds in catalysis (Ruff et al., 2016).
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-14(12-17-13-15-4-2-3-5-19(15)28-17)22-29(26,27)18-8-6-16(7-9-18)23-20(24)10-11-21(23)25/h2-9,13-14,22H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPJXCHXUHMUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)

![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)
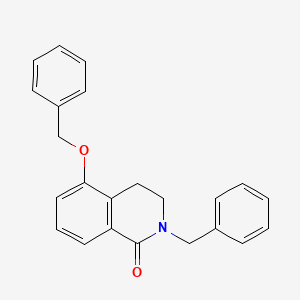
![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2522096.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2522099.png)
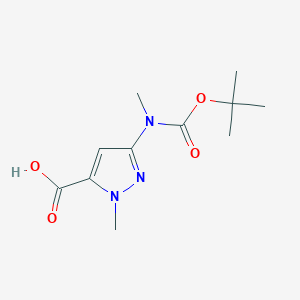
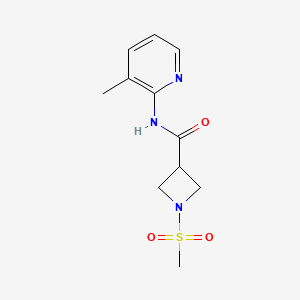
![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2522103.png)

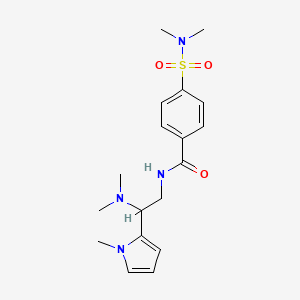
![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522111.png)
![4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2522112.png)